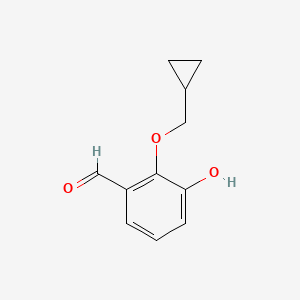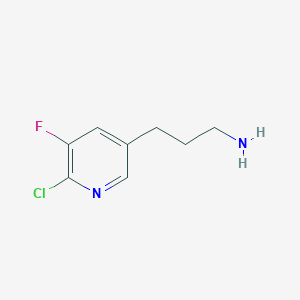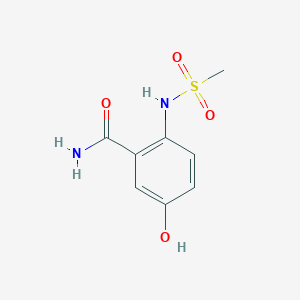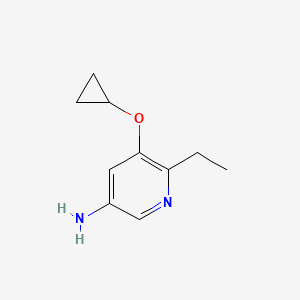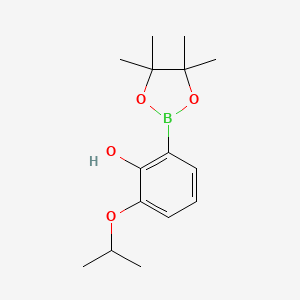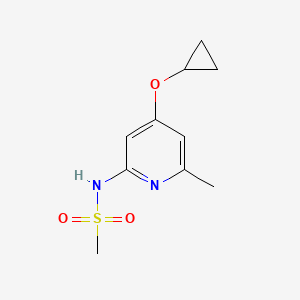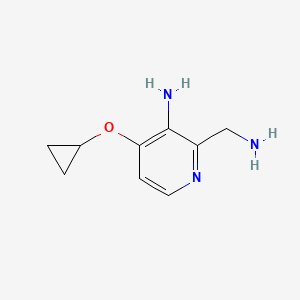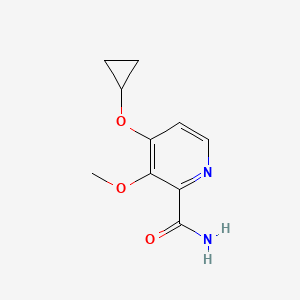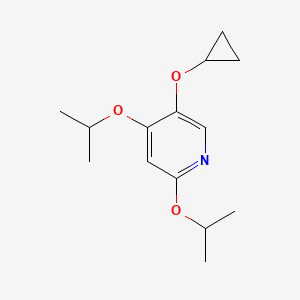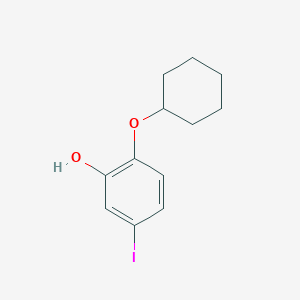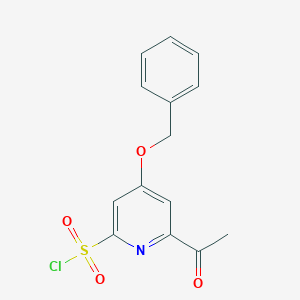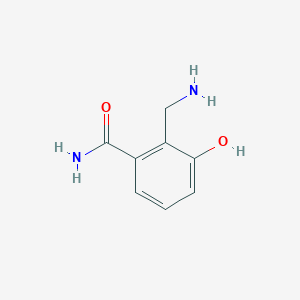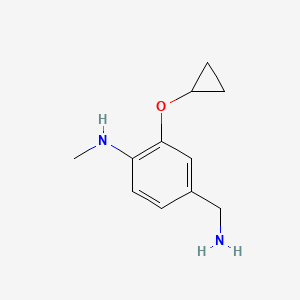
4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a methylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-cyclopropoxy-N-methylaniline with formaldehyde and ammonia, leading to the formation of the aminomethyl group. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-(Aminomethyl)-2-cyclopropoxy-N-methylaniline include:
4-(Aminomethyl)benzoic acid: Used as an antifibrinolytic agent.
4-(Aminomethyl)indole: Used in the preparation of dopamine receptor antagonists.
4-(Aminomethyl)phenyl]amino]oxo-acetic acid: Studied for its interactions with enzymes .
Uniqueness
The presence of the cyclopropoxy group, in particular, adds to its reactivity and versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C11H16N2O |
|---|---|
Poids moléculaire |
192.26 g/mol |
Nom IUPAC |
4-(aminomethyl)-2-cyclopropyloxy-N-methylaniline |
InChI |
InChI=1S/C11H16N2O/c1-13-10-5-2-8(7-12)6-11(10)14-9-3-4-9/h2,5-6,9,13H,3-4,7,12H2,1H3 |
Clé InChI |
NLFVRDSRZRUBHR-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)CN)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


